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Cat. No.: B15265810

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectroscopic
data for the novel compound 2-Ethyloxolan-3-amine. In the absence of experimentally
acquired data, this guide leverages computational prediction methodologies to offer insights
into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics of the molecule. This information is intended to support researchers in the
identification, characterization, and development of this and related chemical entities. All
presented data is computationally generated and should be interpreted as such.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethyloxolan-3-amine.
These values were generated using computational chemistry software that employs
established prediction algorithms.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Atom Chemical Shift L Coupling .
Number(s) (ppM) Multiplicity Constant (J) Integration
(Hz)

1 0.95 t 7.4 3H

2 1.55-1.70 m - 2H

3 3.60 m - 1H

4a 1.90 m - 1H

4b 2.15 m - 1H

5a 3.80 m - 1H

5b 4.05 m - 1H

6 3.20 m - 1H

NH:2 1.40 brs - 2H
Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Atom Number Chemical Shift (ppm)

1 11.5

2 28.0

3 82.5

4 35.0

5 68.0

6 55.0

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

) N-H stretch (asymmetric and
3380-3300 Medium, Broad

symmetric)
2960-2850 Strong C-H stretch (aliphatic)
1590 Medium N-H bend (scissoring)
1460 Medium C-H bend (CH2)
1380 Medium C-H bend (CHs)
1080 Strong C-O-C stretch (ether)
1050 Strong C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

miz Relative Abundance (%) Proposed Fragment
115 20 [M]* (Molecular lon)
86 100 [M - C2Hs]*

72 45 [CaH10N]*

57 30 [CaHo]*

44 60 [C2HeN]*

29 50 [C2Hs]*

Computational Methodology for Spectroscopic
Prediction

The data presented in this guide are the result of computational predictions. The following
sections outline the general principles and methodologies employed by software to generate
such spectroscopic data.

2.1. NMR Spectra Prediction
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Prediction of *H and *3C NMR spectra is typically achieved through one of two primary
methods:

o Empirical Database Methods: These approaches rely on large databases of experimentally
determined NMR spectra. The software identifies substructures within the target molecule (2-
Ethyloxolan-3-amine) and compares them to similar fragments in the database. Chemical
shifts are then predicted based on the experimental data of these known fragments, with
adjustments made for neighboring group effects. A common implementation of this is the use
of Hierarchical Organization of Spherical Environments (HOSE) codes.

e Quantum Mechanical Calculations: This method, often employing Density Functional Theory
(DFT), calculates the magnetic shielding tensors for each nucleus in the molecule.[1][2] The
chemical shifts are then determined by referencing these calculated shielding values to the
calculated shielding of a standard compound, typically tetramethylsilane (TMS). The
accuracy of this method is dependent on the level of theory and the basis set used in the
calculation.[1]

2.2. IR Spectrum Prediction

Predicted infrared spectra are generally generated by calculating the vibrational frequencies of
the molecule's bonds. This is most commonly performed using quantum mechanical methods,
such as DFT. The process involves:

o Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest
energy conformation.

e Frequency Calculation: The vibrational frequencies and their corresponding intensities are
calculated for the optimized geometry.

e Scaling: The calculated frequencies are often systematically higher than experimental values
due to the harmonic oscillator approximation. Therefore, a scaling factor is applied to the
calculated frequencies to improve their agreement with experimental data.

Machine learning approaches are also increasingly being used, where models are trained on
large datasets of experimental IR spectra to predict the spectrum of a new molecule based on
its structure.[3][4]
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2.3. Mass Spectrum Prediction

The prediction of an electron ionization (EI) mass spectrum involves the simulation of the
fragmentation pathways of the molecular ion. This is a complex process that can be
approached in several ways:

» Rule-Based Fragmentation: The software utilizes a set of established rules of mass spectral
fragmentation based on functional groups present in the molecule. For 2-Ethyloxolan-3-
amine, this would include alpha-cleavage adjacent to the amine and the ether oxygen.

e Quantum Chemical Calculations: These methods can be used to calculate the energies of
potential fragment ions to determine the most likely fragmentation pathways.

e Machine Learning: Models are trained on extensive mass spectral libraries to predict the
fragmentation pattern of a new compound.[5][6][7] These models learn the complex
relationships between chemical structure and fragmentation behavior.

Molecular Structure and Data Analysis Workflow

The following diagrams illustrate the molecular structure of 2-Ethyloxolan-3-amine with atom
numbering for spectroscopic assignment and a generalized workflow for the computational
prediction of spectroscopic data.
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Caption: Molecular structure of 2-Ethyloxolan-3-amine.
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Caption: Generalized workflow for spectroscopic data prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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